molecular formula C11H14O8 B14117324 (2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate

(2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate

Cat. No.: B14117324
M. Wt: 274.22 g/mol
InChI Key: KTURWDKHZPMVNN-GHLOERTESA-N
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Description

(2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate is a complex organic compound with the molecular formula C11H14O8. This compound is notable for its unique structure, which includes a tetrahydrofuran ring substituted with multiple carboxylate groups. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of a suitable precursor with methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amides, and other esters .

Scientific Research Applications

(2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and context of use .

Biological Activity

(2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate (CAS number 2459955-52-1) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄O₈
  • Molecular Weight : 274.23 g/mol
  • Purity : >97% .

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its effects on metabolic pathways and potential therapeutic applications.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to affect fatty acid synthesis by inhibiting fatty-acid synthase .
  • Antioxidant Properties : The compound may exhibit antioxidant activity, which can protect cells from oxidative stress. This property is crucial for preventing cellular damage in various diseases .
  • Anti-inflammatory Effects : Some derivatives of tetrahydrofuran compounds have demonstrated anti-inflammatory properties, suggesting that this compound could also influence inflammatory pathways .

Case Studies and Research Findings

  • Fatty Acid Synthesis Inhibition :
    • A study investigated a similar tetrahydrofuran derivative that inhibited fatty-acid synthase activity in vitro. This inhibition led to a decrease in lipid accumulation in cultured cells . If this compound exhibits similar effects, it could be a candidate for metabolic disorder treatments.
  • Antioxidant Activity Assessment :
    • Research on related compounds has shown significant antioxidant activity through various assays (DPPH radical scavenging assay). Such studies indicate that this compound may possess similar properties that warrant further investigation .
  • Inflammation Models :
    • In animal models of inflammation, compounds with structural similarities have been shown to reduce markers of inflammation such as TNF-alpha and IL-6. These findings suggest potential therapeutic applications for inflammatory diseases .

Data Summary Table

PropertyValue
Molecular FormulaC₁₁H₁₄O₈
Molecular Weight274.23 g/mol
CAS Number2459955-52-1
Purity>97%
Potential ActivitiesEnzyme inhibition, Antioxidant
Related StudiesFatty acid synthesis inhibition
Antioxidant assays

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (2R,3S)-trimethyl 2-methyl-5-oxotetrahydrofuran-2,3,4-tricarboxylate?

The synthesis typically involves multi-step condensation reactions. A representative method includes:

  • Step 1 : Reacting methyl 2-amino-2-phenylacetate with 2-chloro-4-fluorobenzaldehyde in the presence of anhydrous sodium sulfate and dimethyl maleate.
  • Step 2 : Adding glacial acetic acid and stirring for 10 hours at room temperature.
  • Step 3 : Quenching the reaction with saturated sodium bicarbonate, followed by extraction with diethyl ether and purification via flash chromatography to yield a colorless powder .
  • Crystallization : Slow evaporation of an ethyl acetate solution produces single crystals suitable for X-ray diffraction .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

Key structural parameters from X-ray diffraction include:

ParameterValue
Space groupP212121P2_12_12_1 (orthorhombic)
Unit cell dimensionsa=9.474A˚a = 9.474 \, \text{Å}, b=15.057A˚b = 15.057 \, \text{Å}, c=15.182A˚c = 15.182 \, \text{Å}
Volume (VV)2165.7A˚32165.7 \, \text{Å}^3
ZZ (molecules/unit)4
Radiation sourceCuKα (λ=1.54184A˚\lambda = 1.54184 \, \text{Å})
Data collection uses an Oxford Diffraction Gemini S Ultra diffractometer, with absorption correction via multi-scan techniques .

Q. What purification methods are recommended for isolating high-purity samples?

  • Flash Chromatography : Employ silica gel with gradient elution (ethyl acetate/hexane) to separate intermediates.
  • Recrystallization : Use ethyl acetate for slow evaporation to obtain diffraction-quality crystals .
  • Validation : Purity is confirmed by 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and mass spectrometry .

Advanced Research Questions

Q. How are conformational dynamics of the tetrahydrofuran ring analyzed, and what functional implications arise?

  • Envelope Conformation : The tetrahydrofuran ring adopts an envelope conformation, with the pyrrolidine ring deviating from planarity (dihedral angle: 68.2868.28^\circ) between substituent benzene planes .
  • Implications : Conformational flexibility influences steric interactions and reactivity, particularly in chiral catalysis or supramolecular assembly .

Q. What challenges arise in crystallographic refinement of disordered groups, and how are they resolved?

  • Disorder Handling : Methyl groups may exhibit split positions (e.g., occupancy ratios refined to 0.651:0.349).
  • Refinement Strategy : Use SHELXL97 with restraints for C–H bond lengths (0.930.98A˚0.93–0.98 \, \text{Å}) and isotropic displacement parameters (Uiso(H)=1.2Ueq(C)U_{\text{iso}}(H) = 1.2U_{\text{eq}}(C)) .
  • Validation : Check RR-factors (R1=0.024R_1 = 0.024, wR2=0.060wR_2 = 0.060) and electron density maps (Δρmax=0.12eA˚3\Delta \rho_{\text{max}} = 0.12 \, e \cdot \text{Å}^{-3}) .

Q. How can contradictory data on dihedral angles or bond lengths be reconciled in structural studies?

  • Data Cross-Validation : Compare multiple datasets (e.g., neutron vs. X-ray diffraction) to resolve discrepancies.
  • Thermal Motion Analysis : Apply anisotropic displacement parameters to distinguish static disorder from dynamic motion .
  • Case Example : A 7.87.8^\circ variation in dihedral angles between independent studies may arise from solvent effects or crystal packing .

Q. What role does stereochemistry play in the compound’s bioactivity or synthetic utility?

  • Chiral Centers : The (2R,3S) configuration is critical for enantioselective reactions, such as asymmetric aldol condensations.
  • Biological Relevance : Analogous tetrahydrofuran derivatives act as pheromone precursors in arthropods, suggesting potential bioactivity in signaling pathways .

Q. Methodological Recommendations

  • Synthesis Optimization : Use anhydrous conditions and inert atmospheres to minimize side reactions (e.g., ester hydrolysis) .
  • Crystallization Tips : Slow evaporation at 298 K with ethyl acetate yields superior crystals. Avoid rapid cooling to prevent amorphous phases .
  • Refinement Best Practices : Apply extinction correction (k=0.0055k = 0.0055) and validate absolute structure using Flack parameter (0.001-0.001) for chiral centers .

Properties

Molecular Formula

C11H14O8

Molecular Weight

274.22 g/mol

IUPAC Name

trimethyl (2R,3S)-2-methyl-5-oxooxolane-2,3,4-tricarboxylate

InChI

InChI=1S/C11H14O8/c1-11(10(15)18-4)6(9(14)17-3)5(7(12)16-2)8(13)19-11/h5-6H,1-4H3/t5?,6-,11-/m1/s1

InChI Key

KTURWDKHZPMVNN-GHLOERTESA-N

Isomeric SMILES

C[C@@]1([C@H](C(C(=O)O1)C(=O)OC)C(=O)OC)C(=O)OC

Canonical SMILES

CC1(C(C(C(=O)O1)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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